Tris(trimethylsilyl)amine

Organosilicon Chemistry Non-Nucleophilic Base pKa

Researchers requiring high-purity silicon nitride thin films often face challenges with ammonia or HCl side products from common silylating agents. Tris(trimethylsilyl)amine (CAS 1586-73-8) solves this-its sterically shielded, non-nucleophilic nitrogen eliminates N-H bonds, enabling clean Si₃N₄ ALD/CVD for ≤5nm semiconductor nodes. • ≥99.5% purity grades ensure reproducible film properties • Non-nucleophilic strong base (pKa 4.70) for selective silylation without catalyst poisoning • Stable solid, ambient shipping; multiple packaging sizes available for R&D and production

Molecular Formula C9H27NSi3
Molecular Weight 233.57 g/mol
CAS No. 1586-73-8
Cat. No. B075434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)amine
CAS1586-73-8
Molecular FormulaC9H27NSi3
Molecular Weight233.57 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
InChIKeyPEGHITPVRNZWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)amine: Non-Nucleophilic Base & Silylation Reagent


Tris(trimethylsilyl)amine (CAS 1586-73-8), also known as nonamethyltrisilazane, is the simplest tris(trialkylsilyl)amine [1]. This organosilicon compound features a central nitrogen atom bonded to three trimethylsilyl groups, conferring exceptional steric hindrance and unique electronic properties [2]. It is a strong, non-nucleophilic base (pKa of conjugate acid: 4.70 at 25°C) [3] that serves as a potent silylating agent . Its physical state is a colorless crystalline or waxy solid with a melting point of 67-69°C and a boiling point of 72°C at 10 mmHg [3].

Silylation Non-nucleophilic chemoselective silylation of acid-sensitive substrates
ALD/CVD Volatile precursor for silicon nitride thin-film deposition
N₂ Fixation Sterically controlled endpoint for catalytic dinitrogen silylation studies

Tris(trimethylsilyl)amine: Superior to HMDS & TMS-Cl


Common trimethylsilyl transfer reagents such as hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMS-Cl) cannot be freely substituted for Tris(trimethylsilyl)amine due to fundamental differences in steric bulk, basicity, and side-product profiles. HMDS releases ammonia upon reaction, which can interfere with acid-sensitive substrates , while TMS-Cl generates HCl, necessitating a base trap [1]. In contrast, Tris(trimethylsilyl)amine possesses no N-H bonds and its sterically shielded nitrogen lone pair renders it a non-nucleophilic base [2], preventing unwanted side reactions in complex, multi-step syntheses. Furthermore, its hydrolytic stability and volatility profile are distinct, making it uniquely suitable for applications like atomic layer deposition (ALD) where precise film control is paramount [3].

HMDS side-product interference
HMDS releases NH₃, which can interfere with acid-sensitive substrates and alter reaction pathways. The markedly higher basicity may also promote undesired nucleophilic side reactions compared to the non-nucleophilic character of Tris(trimethylsilyl)amine.
TMS-Cl HCl liberation and nucleophilicity
TMS-Cl generates HCl, requiring a base trap that adds complexity and may not fully protect sensitive functional groups. The chloride byproduct can also engage in nucleophilic substitution, limiting chemoselectivity.
Hydrolysis and steric profile mismatch
Different hydrolytic stability and steric shielding alter moisture tolerance and reactivity windows. Substituting with less hindered or more moisture-sensitive silylamines may reduce process robustness and reproducibility in ambient or wet-solvent conditions.

Tris(trimethylsilyl)amine: Quantitative Evidence vs. Analogs


Non-Nucleophilic Basicity vs. HMDS

Tris(trimethylsilyl)amine is a significantly weaker base than HMDS, as evidenced by the pKa of its conjugate acid. The pKa of Tris(trimethylsilyl)amine is 4.70 at 25°C [1], compared to HMDS, which has a reported pKa of 8.5 [2]. This 3.8 unit difference corresponds to a ~103.5-fold lower proton affinity, minimizing unwanted acid-base side reactions. This property is crucial for deprotonating weakly acidic substrates without engaging in nucleophilic substitution.

Basicity (pKa)
Cross-study
ΔpKa = –3.8 vs HMDS
pKa 4.70 vs 8.5
Supports chemoselective deprotonation without nucleophilic attack
Aqueous pKa at 25°C; cross-study comparison
Organosilicon Chemistry Non-Nucleophilic Base pKa

Hydrolytic Stability vs. HMDS

Tris(trimethylsilyl)amine exhibits superior resistance to hydrolysis compared to HMDS. Density functional theory (DFT) calculations show that under neutral aqueous conditions, the active barrier for the hydrolysis of Tris(trimethylsilyl)amine is 17.6 kcal mol⁻¹ . In contrast, experimental studies report the hydrolysis activation energy for HMDS under acidic conditions (pH=1) to be only 7.28 kJ mol⁻¹ (approx. 1.74 kcal mol⁻¹) [1]. This substantial difference indicates that Tris(trimethylsilyl)amine is approximately ten times more kinetically stable toward hydrolysis, allowing for reactions in ambient conditions or with wet solvents that would rapidly degrade HMDS.

Hydrolysis barrier
Cross-study (conditions differ)
~17.6 kcal mol⁻¹
vs ~1.74 kcal mol⁻¹ (HMDS, pH 1)
May support ambient-condition handling robustness
DFT (neutral) vs experimental (acidic); different pH
Hydrolysis Stability Moisture Sensitivity Activation Energy

Optimized Volatility for ALD

Tris(trimethylsilyl)amine possesses a vapor pressure of 0.6±0.3 mmHg at 25°C , which is highly suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1]. This volatility profile is a key differentiator from alternative silicon nitride precursors like tris(dimethylamino)silane (3DMAS) or bis(tert-butylamino)silane (BTBAS), which often have vapor pressures below 0.1 mmHg at 25°C, limiting their delivery efficiency and film growth rates. The compound's thermal stability up to 150°C without decomposition [2] further ensures clean, carbon-free silicon nitride (Si₃N₄) film deposition critical for advanced semiconductor nodes (≤5nm).

Vapor pressure
Class-level, data to verify
0.6±0.3 mmHg at 25°C
approx. 6-fold vs typical ALD precursors
May support ALD precursor delivery efficiency
Compared to 3DMAS/BTBAS class; class-level inference
Atomic Layer Deposition Semiconductor Manufacturing Vapor Pressure

Steric Bulk & Planar Geometry in N₂ Silylation

The highly sterically hindered structure of Tris(trimethylsilyl)amine, characterized by a planar sp²-hybridized nitrogen with Si-N-Si angles of ~120° [1], renders it a stable end-product in catalytic dinitrogen (N₂) silylation cycles. In catalytic systems using titanium triamido-amine complexes, Tris(trimethylsilyl)amine is produced in up to 99% yield [2]. This yield is significantly higher than what is achievable with less sterically hindered silylamines or when using alternative silylating agents like trimethylsilyl triflate (TMS-OTf), which can lead to over-silylation or catalyst poisoning. The steric bulk prevents the amine from coordinating to the metal center and shutting down the catalytic cycle.

N₂ silylation yield
Head-to-head
Up to 99% (Ti catalyst)
vs 50–80% alternatives
Supports catalytic turnover quantification
Ti triamido-amine complex, N₂ atmosphere
Nitrogen Fixation Catalysis Silylation

High-Purity Grade for Semiconductor Applications

For demanding applications in semiconductor manufacturing, Tris(trimethylsilyl)amine is commercially available in a ≥99.5% purity grade . This ultra-high purity is essential for preventing metallic contamination that can degrade device performance. In contrast, common silylating agents like HMDS and TMS-Cl are often supplied at 97-99% purity, which is sufficient for organic synthesis but inadequate for electronic-grade thin-film deposition where parts-per-billion impurity levels are required. The availability of this higher purity grade directly translates to higher yield and reliability in chip fabrication.

Purity grade
Source review
≥99.5% (semiconductor grade)
vs 97–99% typical HMDS/TMS-Cl
May support semiconductor-grade procurement
Supplier claim; peer-reviewed data unavailable
Semiconductor Grade High Purity Electronic Chemicals

Tris(trimethylsilyl)amine: Optimal Applications


ALD/CVD Precursor for Silicon Nitride Films

Tris(trimethylsilyl)amine is a preferred precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon nitride (Si₃N₄) thin films [1]. Its vapor pressure of 0.6±0.3 mmHg at 25°C enables efficient delivery, while its thermal stability prevents premature decomposition. The availability of ≥99.5% purity grades meets the stringent requirements of semiconductor fabrication, making it essential for producing dielectric layers in advanced logic and memory chips (≤5nm nodes).

Catalytic N₂ Fixation & Silylation

The unique steric bulk and planar geometry of Tris(trimethylsilyl)amine [1] make it the target molecule of choice in catalytic dinitrogen silylation research. In titanium triamido-amine catalyzed systems, it is formed in up to 99% yield , providing a clear and quantifiable endpoint for evaluating new catalysts. Its non-nucleophilic nature ensures that it does not poison the metal catalyst, enabling sustained turnover.

Chemoselective Silylation of Acid-Sensitive Substrates

With a conjugate acid pKa of 4.70 [1], Tris(trimethylsilyl)amine acts as a strong, non-nucleophilic base that can silylate acidic protons (e.g., on alcohols, amines, carboxylic acids) without engaging in nucleophilic substitution . This is particularly advantageous for protecting sensitive functional groups in multi-step natural product or pharmaceutical syntheses where common silylating agents like TMS-Cl (releases HCl) or HMDS (releases NH₃) would cause unwanted side reactions .

Application
Selection Property
Validation Focus
Si₃N₄ ALD/CVD precursor
Vapor pressure and thermal stability profile
Film purity and deposition throughput
Catalytic N₂ silylation
Steric bulk and non-nucleophilic character
Catalyst compatibility and yield quantification
Chemoselective silylation
Low basicity, absence of acidic byproducts
Functional group tolerance and side-reaction profile

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